2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
Systematic Nomenclature and Structural Characteristics
The International Union of Pure and Applied Chemistry (IUPAC) name 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide precisely defines its molecular architecture. The structure comprises:
- A 1,3-thiazole ring substituted at position 2 with a 3,4-dimethoxyphenyl group
- A 1,3,4-thiadiazole ring at position 5-methyl with an (E)-configured imine group
- An acetamide linker bridging the two heterocyclic systems
The molecular formula C₁₆H₁₆N₄O₃S₂ corresponds to a molecular weight of 392.46 g/mol. Key structural features include:
| Feature | Description |
|---|---|
| Thiazole ring | Five-membered ring with nitrogen and sulfur at positions 1 and 3 |
| Thiadiazole ring | Five-membered ring containing two nitrogen and one sulfur atom |
| Substituents | 3,4-Dimethoxyphenyl (electron-donating), methyl group (steric influence) |
| Stereochemistry | (Z)-Configuration at the thiadiazol-2-ylidene moiety |
X-ray crystallographic analyses of analogous compounds reveal planar arrangements of the heterocyclic systems, with dihedral angles between rings typically ranging from 15° to 35°. The methoxy groups adopt preferred orientations orthogonal to the phenyl plane, optimizing electronic conjugation while minimizing steric clashes.
Historical Context in Heterocyclic Compound Research
The development of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide builds upon three decades of advancements in heterocyclic chemistry:
Thiazole Derivatives (1990s–2000s): Early work established thiazoles as privileged structures in medicinal chemistry due to their bioisosteric relationship with peptide bonds and metabolic stability. The incorporation of methoxy groups emerged as a strategy to enhance blood-brain barrier permeability.
Thiadiazole Pharmacophores (2000s–2010s): Systematic studies demonstrated that 1,3,4-thiadiazoles exhibit superior receptor binding kinetics compared to isomeric 1,2,4-thiadiazoles, particularly in adenosine receptor modulation. The (Z)-configuration at the exocyclic double bond was identified as critical for maintaining planar molecular geometries essential for biological activity.
Hybrid Molecule Design (2010s–Present): Contemporary synthesis strategies focus on combining multiple heterocyclic systems to create molecules with polypharmacological potential. The acetamide linker in this compound represents an evolution from earlier ester and ketone-based linkers, offering improved metabolic stability while maintaining conformational flexibility.
Comparative analysis with historical analogues reveals progressive optimization:
| Compound Class | Key Advancement in Present Molecule |
|---|---|
| Simple thiazoles | Added thiadiazole system for dual target engagement |
| Mono-methoxy derivatives | 3,4-Dimethoxy substitution enhances π-π stacking |
| Linear linkers | Acetamide spacer improves aqueous solubility |
Properties
Molecular Formula |
C16H16N4O3S2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H16N4O3S2/c1-9-19-20-16(25-9)18-14(21)7-11-8-24-15(17-11)10-4-5-12(22-2)13(6-10)23-3/h4-6,8H,7H2,1-3H3,(H,18,20,21) |
InChI Key |
RADYJSCZARXNQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The 1,3-thiazole component is synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thioamides. For this compound, 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one reacts with thiourea derivatives to yield the 2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl intermediate. Key conditions include:
-
Solvent : Ethanol or dichloromethane
-
Catalyst : Triethylamine (for deprotonation)
-
Temperature : Reflux (78–90°C) for 6–12 hours
Thiadiazole Synthesis
The 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene moiety is prepared through cyclization of thiosemicarbazides. A representative method involves treating methyl hydrazinecarbodithioate with acetic anhydride under acidic conditions, followed by dehydrogenation to form the thiadiazole ring.
Coupling and Functionalization
The final step conjugates the thiazole and thiadiazole units via an acetamide linker. This requires activating the carboxylic acid group of the thiazole intermediate for nucleophilic attack by the thiadiazole’s amine group.
Carbodiimide-Mediated Amide Bond Formation
A widely cited method from patent CN103664681A employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to facilitate coupling:
Procedure :
-
Dissolve 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid (1.0 equiv) and 5-methyl-1,3,4-thiadiazol-2(3H)-ylideneamine (1.2 equiv) in anhydrous dichloromethane.
-
Cool to 0°C under nitrogen, then add EDCI (1.5 equiv) and DMAP (0.1 equiv).
-
Warm to room temperature and stir for 24 hours.
-
Quench with 2.0 M HCl, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and purify via recrystallization (dichloromethane/ethyl acetate).
Alternative Approaches
-
Mixed Carbonate Activation : Using chloroformate derivatives to generate active esters, improving coupling efficiency in polar aprotic solvents like DMF.
-
Microwave-Assisted Synthesis : Reducing reaction time from 24 hours to 2–4 hours while maintaining yields above 70%.
Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent Polarity | Dichloromethane | Maximizes EDCI activity |
| Reaction Temperature | 0°C → Room Temp | Prevents side reactions |
| Stirring Duration | 24 hours | Ensures completion |
Catalytic Additives
-
DMAP : Accelerates acylation by stabilizing the transition state.
-
Hydroxybenzotriazole (HOBt) : Reduces racemization but is unnecessary for non-chiral substrates.
Analytical Characterization
Post-synthesis validation employs spectroscopic and chromatographic techniques:
Spectroscopic Data
Chromatographic Purity
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazole derivatives exhibit promising anticancer properties. For instance, derivatives similar to the compound have shown effectiveness against various cancer cell lines such as MDA-MB-231 (breast cancer), HCT116 (colon cancer), and MCF7 (breast cancer) through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
Thiazole compounds have been investigated for their antimicrobial activity. A study demonstrated that compounds with similar structures exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis .
Plant Protection
Thiazole derivatives are being explored as potential agrochemicals for plant protection. Their ability to inhibit specific enzymes involved in plant disease pathways makes them suitable candidates for developing new pesticides. Research has shown that certain thiazole-based compounds can effectively control fungal pathogens in crops .
Fluorescent Properties
The incorporation of thiazole rings into polymer matrices has led to the development of fluorescent materials. These materials are being studied for applications in optoelectronics and sensors due to their tunable photophysical properties. The thiazole moiety enhances the luminescent properties of the polymers, making them suitable for light-emitting diodes and solar cells .
Case Studies
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues with Modified Aryl Substituents
The target compound shares a thiazole-acetamide-thiadiazole backbone with several derivatives in the evidence. Key comparisons include:
Key Observations :
- Aryl Group Impact: The 3,4-dimethoxyphenyl group in the target compound introduces two electron-donating methoxy groups, which may enhance solubility and binding affinity compared to mono-substituted aryl analogues (e.g., 4-bromophenyl in 9c or 2-methoxybenzylidene in ).
- Heterocyclic Core: The thiadiazole ring in the target compound differs from the thiazolidinone system in , which contains a sulfhydryl group that could influence redox properties.
- Biological Relevance: Compounds like 4a-4c demonstrate that thiazole-acetamide hybrids can inhibit monoamine oxidases (MAOs), suggesting the target compound may share similar mechanisms.
Functional Group Variations
Acetamide Linker Modifications
The acetamide bridge in the target compound is critical for conformational flexibility. In contrast:
- Compound 9c uses a triazole-phenoxymethyl spacer, which increases rigidity and may reduce entropic penalties during target binding.
Thiadiazole Substituents
The (2Z)-5-methyl-thiadiazol-2(3H)-ylidene group in the target compound is structurally distinct from:
- 5-Methyl-1,3,4-thiadiazol-2-yl groups in , which lack the imine bond (Z-configuration) present in the target compound. This imine may enhance stability or participate in tautomerism.
Inferred Pharmacological Potential
While direct activity data are absent, structural parallels suggest:
- Enzyme Inhibition : The 3,4-dimethoxyphenyl group resembles motifs in α-glucosidase inhibitors (e.g., 9c ). Docking studies in show that bromophenyl derivatives bind to the active site of α-glucosidase, implying the target compound’s dimethoxy groups could mimic substrate interactions.
- Antimicrobial Activity : Thiadiazole-thiazole hybrids in exhibit antimicrobial properties, likely due to membrane disruption or nucleic acid binding. The target compound’s methoxy groups may enhance penetration through lipid bilayers.
Biological Activity
The compound 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, with a particular focus on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thiazole ring connected to a dimethoxyphenyl group and a thiadiazole moiety. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 377.44 g/mol |
| Density | 1.48 g/cm³ (predicted) |
| pKa | 7.37 (predicted) |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring followed by functionalization of the aromatic systems. For instance, the reaction pathways may include:
- Formation of Thiazole Ring : Reacting appropriate thioamide derivatives with α-halo ketones.
- Substitution Reactions : Introducing methoxy groups via methylation reactions.
- Acetamide Formation : Using acetic anhydride to form the acetamide moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The structure-activity relationship (SAR) indicates that the thiazole ring is crucial for cytotoxic activity against various cancer cell lines.
- Case Study : In vitro assays demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against colorectal adenocarcinoma (HCT116) cells with IC50 values ranging from 10 to 20 µM .
The proposed mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : By activating intrinsic apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : By disrupting cell cycle progression.
- Antioxidant Activity : Reducing oxidative stress within cells.
Other Biological Activities
In addition to anticancer properties, compounds with similar structures have shown:
- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines in various models.
Comparative Analysis with Related Compounds
A comparative analysis of related thiazole compounds reveals that structural modifications significantly influence their biological activities.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-methoxyphenyl)-1,3-thiazol-2(3H)-one | Thiazole ring and methoxy substitution | Antimicrobial |
| N-(4-hydroxyphenyl)acetamide | Simple acetamide structure | Analgesic properties |
| 2-(3,4-dichlorophenyl)-1,3-thiazol-4(5H)-one | Chlorinated phenyl group | Anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
